

# A Comparative Bioavailability Analysis of Sertraline Formulations Based on Metabolite Levels

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sertraline ketone*

Cat. No.: *B022395*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability of two different 100 mg tablet formulations of the antidepressant sertraline, with a specific focus on the pharmacokinetic profiles of both the parent drug and its primary active metabolite, N-desmethylsertraline. The data presented is derived from a pivotal bioequivalence study, offering valuable insights for researchers and professionals involved in the development and evaluation of generic drug products.

## Introduction to Sertraline and its Metabolism

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions.<sup>[1]</sup> Following oral administration, sertraline is absorbed and undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation to form N-desmethylsertraline.<sup>[2]</sup> This major metabolite is significantly less active than the parent compound.<sup>[2]</sup> The evaluation of both sertraline and N-desmethylsertraline levels in bioequivalence studies is crucial for ensuring that generic formulations perform comparably to the innovator product, as it provides a comprehensive understanding of the drug's absorption and metabolic disposition.

## Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for both sertraline and N-desmethylsertraline obtained from a bioequivalence study comparing a test and a reference formulation of 100 mg sertraline tablets. The study was a randomized, two-period, two-sequence, crossover clinical trial conducted in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Sertraline (100 mg Tablet Formulations)

| Parameter                   | Test Formulation<br>(Mean $\pm$ SD) | Reference Formulation<br>(Mean $\pm$ SD) | Ratio<br>(Test/Reference) | 90%<br>Confidence<br>Interval |
|-----------------------------|-------------------------------------|------------------------------------------|---------------------------|-------------------------------|
| Cmax (ng/mL)                | 30.34 $\pm$ 9.02                    | 31.83 $\pm$ 8.16                         | 95.32%                    | 88.59% -<br>102.58%           |
| AUC0-t<br>(ng·h/mL)         | 1025.21 $\pm$<br>346.57             | 1056.13 $\pm$<br>334.83                  | 97.07%                    | 91.82% -<br>102.63%           |
| AUC0- $\infty$<br>(ng·h/mL) | 1133.53 $\pm$<br>404.32             | 1160.78 $\pm$<br>386.45                  | 97.65%                    | 92.11% -<br>103.54%           |
| Tmax (h)                    | 6.0 (4.0 - 12.0)                    | 6.0 (4.0 - 8.0)                          | -                         | -                             |
| t <sub>1/2</sub> (h)        | 33.05 $\pm$ 7.98                    | 32.54 $\pm$ 7.63                         | -                         | -                             |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0- $\infty$ : Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration (presented as median and range); t<sub>1/2</sub>: Elimination half-life.

Table 2: Pharmacokinetic Parameters of N-desmethylsertraline (Following 100 mg Sertraline Tablet Administration)

| Parameter           | Test Formulation<br>(Mean ± SD) | Reference Formulation<br>(Mean ± SD) | Ratio<br>(Test/Reference) | 90%<br>Confidence<br>Interval |
|---------------------|---------------------------------|--------------------------------------|---------------------------|-------------------------------|
| Cmax (ng/mL)        | 23.87 ± 6.95                    | 24.91 ± 6.54                         | 95.82%                    | 89.83% -<br>102.24%           |
| AUC0-t<br>(ng·h/mL) | 1264.43 ±<br>421.81             | 1312.87 ±<br>408.56                  | 96.31%                    | 90.89% -<br>102.07%           |
| Tmax (h)            | 12.0 (6.0 - 24.0)               | 12.0 (6.0 - 24.0)                    | -                         | -                             |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach maximum plasma concentration (presented as median and range).

The results indicate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for both sertraline and N-desmethylsertraline were within the conventional bioequivalence acceptance range of 80-125%.

## Experimental Protocols

The presented data was obtained following a standardized experimental protocol for a bioequivalence study.

**Study Design:** A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study with a washout period of 21 days between the two periods.

**Subjects:** Healthy adult male and female volunteers. Subjects were screened for eligibility based on medical history, physical examination, and laboratory tests.

**Drug Administration:** Subjects received a single oral dose of either the test or reference 100 mg sertraline tablet with water after an overnight fast.

**Blood Sampling:** Blood samples were collected at pre-dose (0 hours) and at multiple time points post-dose up to 120 hours.

**Bioanalytical Method:** Plasma concentrations of sertraline and N-desmethylsertraline were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

**Pharmacokinetic and Statistical Analysis:** Pharmacokinetic parameters were calculated using non-compartmental methods. An analysis of variance (ANOVA) was performed on the log-transformed Cmax and AUC data to assess the bioequivalence between the two formulations.

## Visualizations

Sertraline Metabolism Pathway



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Bioavailability Analysis of Sertraline Formulations Based on Metabolite Levels]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022395#comparative-bioavailability-studies-of-sertraline-formulations-based-on-metabolite-levels>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)